molecular formula C17H20Cl2N4O B12636681 3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine CAS No. 921769-44-0

3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine

Cat. No.: B12636681
CAS No.: 921769-44-0
M. Wt: 367.3 g/mol
InChI Key: YVHHKWBXYFAWBP-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a pyridazine ring substituted with dichloro and piperazinyl groups, making it a valuable molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. The dichloro substitution is introduced through chlorination reactions, while the piperazinyl group is added via nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and nucleophiles such as piperazine derivatives .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various piperazinyl-substituted pyridazines .

Scientific Research Applications

3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an antagonist in receptor-mediated pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. It is known to bind to certain receptors, inhibiting their activity. This binding can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloro-4-methylpyridazine: Similar in structure but lacks the piperazinyl group.

    2,4-Dichloro-6-methoxy-1,3,5-triazine: Contains a triazine ring instead of a pyridazine ring.

    3-(2,6-Dichloro-3,5-Dimethoxy-Phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea: A more complex structure with additional functional groups .

Uniqueness

The uniqueness of 3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

921769-44-0

Molecular Formula

C17H20Cl2N4O

Molecular Weight

367.3 g/mol

IUPAC Name

3,6-dichloro-4-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]pyridazine

InChI

InChI=1S/C17H20Cl2N4O/c1-13-2-4-14(5-3-13)24-11-10-22-6-8-23(9-7-22)15-12-16(18)20-21-17(15)19/h2-5,12H,6-11H2,1H3

InChI Key

YVHHKWBXYFAWBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=CC(=NN=C3Cl)Cl

Origin of Product

United States

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